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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Cyanophenyl)-3'-
iodoacetophenone, a molecule of interest in medicinal chemistry and drug discovery. While
specific experimental data for this compound is limited in publicly available literature, this guide
synthesizes information from closely related analogues to provide a robust framework for its
synthesis, characterization, and potential applications. We will explore its chemical identity,
plausible synthetic routes based on established organic chemistry principles, and predicted
spectroscopic characteristics. Furthermore, we will delve into the potential biological activities
of this class of compounds, drawing parallels from structurally similar molecules that have
demonstrated notable pharmacological properties. This guide is intended to serve as a
foundational resource for researchers embarking on the study of 2-(2-Cyanophenyl)-3'-
iodoacetophenone and its derivatives.

Core Compound Identification
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A precise understanding of a molecule's fundamental properties is the cornerstone of any
scientific investigation. This section details the key identifiers for 2-(2-Cyanophenyl)-3'-

iodoacetophenone.

Identifier Value Source(s)

CAS Number 898784-31-1 [1]

Molecular Formula Cis5H10INO [1]

Molecular Weight 347.16 g/mol
2-(2-ox0-2-(3-

IUPAC Name _ o N/A
iodophenyl)ethyl)benzonitrile
2-(2-Cyanophenyl)-3'-

Synonyms (2-Cyanopheny) [1]

iodoacetophenone

Chemical Structure:

Click to download full resolution via product page

Caption: Chemical structure of 2-(2-Cyanophenyl)-3'-iodoacetophenone.

Synthesis Strategies: A Predictive Approach

While a specific, detailed synthesis protocol for 2-(2-Cyanophenyl)-3'-iodoacetophenone is
not readily available in the surveyed literature, its structure suggests several plausible synthetic
routes based on well-established hamed reactions in organic chemistry. The key challenge in
its synthesis is the formation of the carbon-carbon bond between the cyanophenyl ring and the
acetophenone core. Two primary retrosynthetic disconnections are considered here:

Workflow for a plausible two-step synthesis of 2-(2-Cyanophenyl)-3'-iodoacetophenone.
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Retrosynthetic Analysis Forward Synthesis (Proposed)

2-(2-Cyanophenyl)- g . . g (o
3-iodoacetophenone 2-Cyanophenylacetic acid 3-lodobenzene 2-(2-Cyanophenyl)toluene

v y

Disconnection A Disconnection B
(C-C bond formation) (Acyl group introduction)

3-lodobenzoyl chloride)

Target Molecule

Click to download full resolution via product page

Caption: Retrosynthetic analysis and proposed forward synthesis routes for 2-(2-
Cyanophenyl)-3'-iodoacetophenone.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching
an acyl group to an aromatic ring.[2][3] In the context of our target molecule, this would involve
the acylation of a suitably activated 2-cyanophenyl derivative with a 3-iodobenzoyl species.

Hypothetical Protocol for Friedel-Crafts Acylation:

» Preparation of the Acylating Agent: 3-lodobenzoic acid is converted to its more reactive acid
chloride derivative, 3-iodobenzoyl chloride, using a standard chlorinating agent such as
thionyl chloride (SOCI2) or oxalyl chloride ((COCI)2).

o Acylation Reaction: 2-(Cyanomethyl)benzene (2-tolylacetonitrile) is reacted with 3-
iodobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride
(AICI3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Clz2)
or carbon disulfide (CS2).
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e Work-up and Purification: The reaction mixture is quenched with a dilute acid (e.g., HCI) to
decompose the aluminum chloride complex. The organic layer is then separated, washed,
dried, and the solvent is evaporated. The crude product is purified by a suitable technique
such as column chromatography or recrystallization.

Route 2: Palladium-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the
efficient formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an
organoboron compound with an organohalide, is a particularly powerful tool.[4]

Hypothetical Protocol for Suzuki-Miyaura Coupling:

» Preparation of the Boronic Acid/Ester: 2-(2-Cyanophenyl)acetic acid can be converted to the
corresponding boronic acid or a more stable pinacol ester derivative.

e Coupling Reaction: The prepared organoboron compound is then coupled with 1-bromo-3-
iodobenzene or a similar dihalogenated aromatic compound in the presence of a palladium
catalyst (e.g., Pd(PPhs)a or PdCIz(dppf)), a base (e.g., K2COs or Cs2C0Os3), and a suitable
solvent system (e.g., toluene/water or dioxane/water).

o Work-up and Purification: After the reaction is complete, the mixture is typically partitioned
between an organic solvent and water. The organic layer is washed, dried, and concentrated.
The crude product is then purified by column chromatography.

Predicted Spectroscopic Data

The unequivocal identification of a synthesized compound relies on a combination of
spectroscopic technigues. While experimental data for 2-(2-Cyanophenyl)-3'-
iodoacetophenone is not available, we can predict the key features of its spectra based on its
structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the
aromatic region (typically & 7.0-8.5 ppm) corresponding to the protons on the two phenyl
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rings. A singlet corresponding to the methylene (-CHz-) protons bridging the two rings would
likely appear in the range of d 4.0-4.5 ppm.

e 13C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The
carbonyl carbon (C=0) is expected to have a chemical shift in the downfield region (& 190-
200 ppm). The nitrile carbon (-C=N) will likely appear around & 115-120 ppm. The remaining
aromatic carbons will produce a series of signals in the & 120-140 ppm range.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak ([M]*) at m/z 347, corresponding to the
molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a
molecule containing one iodine atom. Common fragmentation patterns for acetophenones
include the loss of the methyl group (resulting in an [M-15]* peak) and cleavage at the carbonyl

group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.
Key absorption bands are expected at:

e ~2220-2230 cm~1: for the C=N (nitrile) stretching vibration.
e ~1680-1700 cm~1: for the C=0 (ketone) stretching vibration.
¢ ~3000-3100 cm~1: for aromatic C-H stretching vibrations.

e ~1450-1600 cm~1: for aromatic C=C stretching vibrations.

Potential Applications in Drug Development

The chemical architecture of 2-(2-Cyanophenyl)-3'-iodoacetophenone, featuring a
cyanophenyl group and an acetophenone core, is present in a variety of biologically active
molecules. This suggests that the title compound and its derivatives could be valuable scaffolds
in drug discovery.

Anticancer Activity
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Numerous studies have demonstrated the anticancer potential of compounds containing the
cyanophenyl and acetophenone moieties. For instance, derivatives of 4-cyanophenyl
substituted thiazol-2-ylhydrazones have shown significant efficacy against various cancer cell
lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).[1] The mechanism of
action for some of these compounds involves the induction of apoptosis through caspase
activation. The presence of the cyano group can be crucial for this activity.

Enzyme Inhibition

The acetophenone scaffold is a common feature in many enzyme inhibitors. For example,
some acetophenone derivatives have been investigated as inhibitors of cyclooxygenase (COX)
enzymes, which are key targets in the development of anti-inflammatory drugs. The specific
substitution pattern on the aromatic rings can significantly influence the inhibitory potency and
selectivity. The cyanophenyl group, in particular, can engage in specific interactions within the
active site of an enzyme, potentially enhancing binding affinity. For instance, certain nitrile-
containing compounds have been developed as inhibitors for enzymes like cytochrome P450.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(2-Cyanophenyl)-3'-iodoacetophenone is not
widely available, general precautions for handling aryl iodides and nitriles should be followed.

e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat.

» Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
any dust or vapors.

» Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty
of water.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion
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2-(2-Cyanophenyl)-3'-iodoacetophenone presents itself as a molecule with significant

potential for further investigation in the field of medicinal chemistry. Its structural motifs are

found in compounds with established anticancer and enzyme-inhibitory activities. This guide

has provided a theoretical framework for its synthesis and characterization based on

established chemical principles and data from analogous structures. Future experimental work

is necessary to validate the proposed synthetic routes, fully characterize the compound's

physicochemical properties, and explore its pharmacological potential. The information

compiled herein serves as a valuable starting point for researchers interested in unlocking the

therapeutic possibilities of this intriguing molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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